Product packaging for (2-Bromo-5-nitro-benzyl)-isopropyl-amine(Cat. No.:)

(2-Bromo-5-nitro-benzyl)-isopropyl-amine

Cat. No.: B8124213
M. Wt: 273.13 g/mol
InChI Key: YCVHDULDHOTSKL-UHFFFAOYSA-N
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Description

(2-Bromo-5-nitro-benzyl)-isopropyl-amine is a useful research compound. Its molecular formula is C10H13BrN2O2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2O2 B8124213 (2-Bromo-5-nitro-benzyl)-isopropyl-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-bromo-5-nitrophenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-7(2)12-6-8-5-9(13(14)15)3-4-10(8)11/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVHDULDHOTSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Nitrobenzyl and Isopropylamine Moieties in Bioactive Compounds

The structural components of (2-Bromo-5-nitro-benzyl)-isopropyl-amine, specifically the nitrobenzyl and isopropylamine (B41738) moieties, are frequently incorporated into biologically active molecules.

The nitro group (NO2) is a well-established pharmacophore and, in some contexts, a toxicophore. nih.gov Its strong electron-withdrawing nature significantly alters the electronic properties of the molecule to which it is attached. nih.gov This feature is exploited in numerous therapeutic agents, where the nitro group can be essential for the drug's mechanism of action. nih.gov For instance, nitro compounds are active substances in various medicines, including cardiovascular drugs and antimicrobial agents. nih.govnih.gov The nitro moiety can participate in redox reactions within cells, a mechanism that can lead to the death of microorganisms. nih.gov In drug design, the inclusion of a nitro group can enhance the therapeutic action of a compound or modulate its metabolic stability. nih.gov

The isopropylamine moiety is also a key structural element in many pharmaceuticals and agrochemicals. Isopropylamine itself is a valuable building block in the synthesis of numerous herbicides and pesticides. wikipedia.org In medicinal chemistry, the isopropyl group can influence a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. The amine group provides a site for protonation, allowing for the formation of salts with improved solubility and handling characteristics, and can engage in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. wikipedia.orgnih.gov

Historical Context of Substituted Benzylamine Research

Substituted benzylamines are a cornerstone of synthetic medicinal chemistry. Benzylamine (B48309), the parent compound, consists of a benzyl (B1604629) group attached to an amine. wikipedia.org Historically, research into its derivatives has yielded a vast array of compounds with diverse pharmacological activities.

The journey of substituted benzylamines in drug discovery is closely linked to the broader field of phenethylamines, which includes many stimulants, antidepressants, and other psychoactive drugs. wikipedia.org Benzylamine itself is known to exhibit monoamine oxidase (MAO) inhibitory activity, and a derivative, pargyline (B1678468) (N-methyl-N-propargylbenzylamine), was developed as an antihypertensive drug. wikipedia.org

The synthesis of various benzylamine derivatives has been a long-standing practice in medicinal chemistry to generate novel molecular entities for biological screening. acs.org For example, studies from the 1980s described the synthesis and evaluation of benzylamines for antimycobacterial properties. acs.org The core strategy often involves modifying the aromatic ring with different substituents (such as halogens or nitro groups) and altering the amine group to fine-tune the molecule's interaction with specific biological targets. This approach stems from the understanding that even minor structural changes can lead to significant differences in biological activity. mdpi.com

Rationale for Investigating Novel Bromo Nitro Benzylamine Derivatives

The rationale for synthesizing and investigating a novel derivative such as (2-Bromo-5-nitro-benzyl)-isopropyl-amine is grounded in established principles of medicinal chemistry. The goal is to create a new chemical entity with potentially unique or improved biological activity by combining specific functional groups on a proven scaffold.

The introduction of a bromine atom and a nitro group onto the benzyl (B1604629) ring is a key design choice. Halogens like bromine can enhance the therapeutic action of certain drugs. nih.gov Both the bromo and nitro groups are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring. nih.gov This electronic modification can influence the compound's reactivity and its ability to bind to target proteins. For instance, the reduced electron density at specific positions on the ring can make it more susceptible to certain chemical reactions or strengthen its interaction with electron-rich pockets in a biological target. nih.gov The synthesis of a related compound, (2-Bromo-5-nitro-benzyl)-ethyl-amine, involves the nitration of bromobenzene (B47551) followed by reaction with the appropriate amine, a common synthetic route for such derivatives. evitachem.com

The combination of these specific substituents—bromo, nitro, and isopropylamine (B41738)—on a benzylamine (B48309) core creates a molecule with a distinct three-dimensional shape and electronic profile, making it a candidate for screening against various biological targets, such as enzymes or receptors implicated in disease.

Overview of Research Paradigms Applicable to 2 Bromo 5 Nitro Benzyl Isopropyl Amine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of this compound reveals that the most direct and logical approach involves the formation of the C-N bond between the benzyl (B1604629) and isopropyl groups. This disconnection points to two primary precursors: 2-bromo-5-nitrobenzaldehyde and isopropylamine. The key bond formation is envisioned to occur via a reductive amination reaction. This strategy is advantageous as it combines the formation of an imine intermediate from the aldehyde and amine, followed by its in-situ reduction to the target secondary amine in a one-pot process.

Synthesis of Key Precursors: 2-Bromo-5-nitrobenzaldehyde and Isopropylamine

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

Approaches to Substituted Bromonitrobenzene Synthesis

The synthesis of 2-bromo-5-nitrobenzaldehyde can be approached through several synthetic routes, primarily involving the introduction of the bromo and nitro functionalities onto a benzene (B151609) ring, followed by the formation or modification of the aldehyde group.

One common strategy is the nitration of a brominated precursor. For instance, 2-bromobenzaldehyde (B122850) can be nitrated using a mixture of nitric acid and sulfuric acid. However, this can lead to a mixture of isomers, requiring purification.

An alternative and often more regioselective approach starts with the bromination of a nitro-substituted precursor. For example, 3-nitrobenzaldehyde (B41214) can be brominated to introduce the bromine atom at the desired position.

A multi-step synthesis starting from 2-bromotoluene (B146081) is also a viable route. This involves the nitration of 2-bromotoluene to yield 2-bromo-5-nitrotoluene, followed by oxidation of the methyl group to an aldehyde. This oxidation can be achieved using various oxidizing agents, such as chromium trioxide or potassium permanganate.

A patent discloses a method starting from bromobenzene (B47551), which is first nitrated and then subjected to further reactions to yield 2-bromo-5-nitroaniline (B76971), a potential precursor for derivatization. nih.govgoogle.com

Derivatization of Nitroanilines and Nitrobenzyl Alcohols

Nitroanilines and nitrobenzyl alcohols serve as versatile intermediates that can be derivatized to form the desired 2-bromo-5-nitrobenzaldehyde.

For example, 2-bromo-5-nitroaniline can be converted to the corresponding diazonium salt, which can then undergo a Sandmeyer-type reaction to introduce the aldehyde functionality. rsc.org

Alternatively, 2-bromo-5-nitrobenzyl alcohol can be oxidized to the aldehyde. nih.gov This oxidation can be performed using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to avoid over-oxidation to the carboxylic acid. The synthesis of substituted benzylamines from nitrobenzyl alcohols has been demonstrated, highlighting the utility of these precursors. nih.govirjmets.comnih.govacs.org

The synthesis of isopropylamine is a well-established industrial process. The most common methods involve the reaction of isopropyl alcohol with ammonia (B1221849) in the presence of a catalyst at elevated temperature and pressure. Another route utilizes the reductive amination of acetone (B3395972) with ammonia and hydrogen. nih.gov

Reductive Amination Strategies for Benzylamine (B48309) Formation

The crucial step in the synthesis of this compound is the reductive amination of 2-bromo-5-nitrobenzaldehyde with isopropylamine. This reaction forms the benzylamine core of the target molecule.

Reductive amination is a powerful and widely used method for the synthesis of amines. frontiersin.org It typically proceeds in one pot by first forming an imine from the aldehyde and amine, which is then reduced in situ to the desired amine. This approach avoids the isolation of the often-unstable imine intermediate.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency and selectivity of the reductive amination are highly dependent on the choice of reducing agent, catalyst, solvent, and other reaction parameters.

Reducing Agents: Several reducing agents are commonly employed for reductive aminations.

Sodium borohydride (B1222165) (NaBH₄): A cost-effective and common reducing agent. However, it can also reduce the starting aldehyde, leading to side products. To circumvent this, the imine is often pre-formed before the addition of NaBH₄. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that is more selective for the reduction of the protonated imine (iminium ion) over the carbonyl group, especially under mildly acidic conditions (pH 4-5). masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A particularly mild and selective reducing agent that is often preferred for reductive aminations. harvard.edureddit.com It is effective in a variety of aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). reddit.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This is considered a green chemistry approach. frontiersin.org

Transfer Hydrogenation: In this variation, a hydrogen donor like formic acid, ammonium (B1175870) formate, or isopropanol (B130326) is used in place of hydrogen gas, which can be more convenient for laboratory-scale synthesis. nih.govrsc.org Catalysts for this process often include noble metals like iridium or ruthenium. nih.govrsc.org

Catalyst Selection: For catalytic hydrogenation or transfer hydrogenation, the choice of catalyst is critical.

Noble Metal Catalysts: Palladium, platinum, rhodium, and ruthenium catalysts are highly effective but can be expensive. Gold-based catalysts have also shown promise in the reductive amination of nitro compounds. frontiersin.org

Non-Noble Metal Catalysts: Nickel-based catalysts, such as Raney nickel, are a more economical alternative and have been successfully used in one-pot reductive aminations of carbonyl compounds with nitroarenes. beilstein-journals.org Cobalt-based catalysts have also been explored. researchgate.net

A general procedure for a gram-scale reductive amination using sodium triacetoxyborohydride involves stirring a solution of the aldehyde, amine, and reducing agent in a solvent like ethyl acetate (B1210297) at room temperature. rsc.org

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Solvents Key Advantages Potential Drawbacks
Sodium Borohydride (NaBH₄) Methanol, Ethanol Cost-effective, readily available. Can reduce the starting aldehyde, may require pre-formation of the imine. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol Selective for iminium ions over carbonyls at acidic pH. masterorganicchemistry.com Toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, Dichloroethane, THF Mild, highly selective, good for one-pot reactions. harvard.edureddit.com Moisture sensitive.
Catalytic Hydrogenation (H₂/Catalyst) Various "Green" method, high atom economy. Requires specialized equipment for handling hydrogen gas.
Transfer Hydrogenation (e.g., HCOOH) Water, DMF Avoids the use of high-pressure hydrogen gas. nih.govrsc.org May require elevated temperatures.

Evaluation of Alternative Amination Routes

Besides the direct reductive amination of the aldehyde, alternative routes to this compound can be considered.

One such alternative involves the N-alkylation of a pre-formed 2-bromo-5-nitrobenzylamine (B8641180) with an isopropyl halide (e.g., 2-bromopropane). However, this method can suffer from over-alkylation, leading to the formation of a quaternary ammonium salt.

Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govacs.orgorganic-chemistry.org In this elegant one-pot process, a primary alcohol (in this case, 2-bromo-5-nitrobenzyl alcohol) is temporarily oxidized in situ to the corresponding aldehyde. This aldehyde then reacts with the amine (isopropylamine) to form an imine, which is subsequently reduced by the hydrogen atoms "borrowed" during the initial oxidation step. This process is typically catalyzed by transition metal complexes, often based on ruthenium, iridium, or nickel. nih.govacs.orgorganic-chemistry.org While this method is highly atom-economical, the presence of a nitro group might require careful selection of the catalyst to avoid its reduction. irjmets.com

The synthesis of N-substituted anilines via imine condensation and subsequent isoaromatization has also been reported as a catalyst- and additive-free method, offering another potential synthetic strategy. beilstein-journals.org

Table 2: Summary of Synthetic Strategies

Strategy Key Intermediates Advantages Challenges
Reductive Amination 2-Bromo-5-nitrobenzaldehyde, Isopropylamine, Imine Generally high-yielding, one-pot procedure. Requires careful selection of reducing agent and conditions to avoid side reactions.
N-Alkylation 2-Bromo-5-nitrobenzylamine, 2-Bromopropane Straightforward concept. Prone to over-alkylation.
Borrowing Hydrogen 2-Bromo-5-nitrobenzyl alcohol, Isopropylamine, Imine High atom economy, "green" process. Catalyst may also reduce the nitro group. irjmets.com

Purification and Isolation Techniques for the Target Compound

The purification and isolation of this compound are critical to obtaining a product of high purity, essential for its use in further chemical synthesis or research. Standard laboratory and industrial purification techniques are applicable.

Crystallization is a primary method for purifying solid organic compounds. The crude product, obtained after the synthesis, would be dissolved in a suitable hot solvent or a solvent mixture. Upon cooling, the target compound should crystallize out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial and would be determined experimentally to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Column Chromatography is another powerful technique for purification. In this method, the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An appropriate solvent system (eluent) is then passed through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. The fractions containing the pure product are then collected and the solvent is evaporated.

Acid-Base Extraction can be utilized to separate the basic amine product from non-basic impurities. The crude product mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic this compound will be protonated and move into the aqueous layer. The layers are then separated, and the aqueous layer is basified to precipitate the pure amine, which can then be extracted back into an organic solvent.

The selection of the most suitable purification technique or a combination of methods would depend on the nature and quantity of the impurities present in the crude product.

Considerations for Scalable Synthesis and Industrial Relevance

The potential for scalable synthesis and the industrial relevance of this compound are contingent on several factors, including the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the demand for the compound or its derivatives.

For large-scale industrial production, the chosen synthetic route must be economically viable. This involves using readily available and low-cost raw materials. google.com The synthesis of related nitroaniline compounds has been optimized for industrial production, suggesting that similar strategies could be applied to this compound. google.com The reactions should be high-yielding and procedurally simple to minimize operational costs. google.com

Safety is a paramount concern in industrial synthesis. The use of hazardous reagents like concentrated acids and the potential for exothermic reactions necessitate careful process control and engineering solutions to ensure safe operation on a large scale.

The industrial relevance of this compound is likely tied to its role as an intermediate in the synthesis of more complex molecules. Bromo and nitro-substituted aromatic compounds are valuable precursors in various fields, including pharmaceuticals and agrochemicals. For instance, related nitroaniline derivatives are important intermediates in the production of pesticides and dyes. The presence of the reactive bromine atom and the nitro group allows for a variety of subsequent chemical transformations, making it a versatile building block. For example, similar bromo-nitro compounds are used in the synthesis of agrochemical intermediates. shubhamspecialty.com

The scalability would also depend on the robustness of the purification methods. Continuous processing technologies could be explored for larger scales to improve efficiency and consistency over batch processing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR Spectral Analysis and Proton Environment Assessment

Proton (¹H) NMR spectroscopy reveals the arrangement of hydrogen atoms within a molecule. The synthesis of this compound is anticipated to proceed via the reductive amination of 2-bromo-5-nitrobenzaldehyde with isopropylamine.

Isopropylamine: The ¹H NMR spectrum of isopropylamine, a primary amine, displays distinct signals corresponding to its different proton environments. The two methyl (CH₃) groups are equivalent and typically appear as a doublet due to coupling with the adjacent methine (CH) proton. The methine proton, in turn, appears as a septet, being split by the six protons of the two methyl groups. The amine (NH₂) protons often present as a broad singlet, though their chemical shift and multiplicity can be influenced by solvent and concentration. chemicalbook.comdocbrown.info

2-Bromo-5-nitrobenzaldehyde: For this aromatic aldehyde, the proton spectrum is expected to show signals in the aromatic region. The proton on the aldehyde group (CHO) will appear as a singlet at a downfield chemical shift, typically between 9.5 and 10.5 ppm. The three protons on the benzene ring will exhibit a splitting pattern dictated by their positions relative to the bromo and nitro substituents.

This compound: For the final product, the ¹H NMR spectrum is predicted to show a combination of signals from both the isopropyl and the 2-bromo-5-nitrobenzyl moieties. The benzylic protons (CH₂) introduced during the synthesis would appear as a singlet. The isopropyl group's protons would retain their characteristic doublet and septet patterns, although their chemical shifts would be influenced by the presence of the benzyl group. The aromatic protons would have chemical shifts and coupling constants similar to the starting aldehyde.

Table 1: Predicted ¹H NMR Data

Compound Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Isopropylamine CH₃ ~1.1 Doublet
CH ~2.7 Septet
NH₂ Variable (broad) Singlet
2-Bromo-5-nitrobenzaldehyde CHO ~10.3 Singlet
Aromatic H ~7.8-8.5 Multiplets
This compound Isopropyl CH₃ ~1.2 Doublet
Isopropyl CH ~2.8-3.0 Septet
Benzyl CH₂ ~3.8 Singlet
Aromatic H ~7.5-8.2 Multiplets

¹³C NMR Spectral Analysis and Carbon Skeleton Identification

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule.

Isopropylamine: The ¹³C NMR spectrum of isopropylamine is simple, showing two signals corresponding to the two distinct carbon environments: one for the two equivalent methyl carbons and another for the methine carbon. docbrown.info

2-Bromo-5-nitrobenzaldehyde: This molecule would display seven distinct carbon signals: one for the carbonyl carbon of the aldehyde group (typically in the 190-200 ppm range) and six for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom.

This compound: The ¹³C NMR spectrum of the target compound would be a composite of its constituent parts. It would feature signals for the isopropyl methyl and methine carbons, a new signal for the benzylic carbon, and signals for the aromatic carbons, whose chemical shifts would be slightly altered compared to the starting aldehyde due to the transformation of the aldehyde group.

Table 2: Predicted ¹³C NMR Data

Compound Carbon Assignment Predicted Chemical Shift (ppm)
Isopropylamine CH₃ ~25
CH ~45
2-Bromo-5-nitrobenzaldehyde C=O ~190
Aromatic C-Br ~120
Aromatic C-NO₂ ~148
Other Aromatic C ~125-140
This compound Isopropyl CH₃ ~23
Isopropyl CH ~50
Benzyl CH₂ ~55
Aromatic C-Br ~121
Aromatic C-NO₂ ~147

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and confirming molecular structures.

COSY (Correlation Spectroscopy): A COSY spectrum for this compound would show correlations between coupled protons. For instance, a cross-peak would be observed between the isopropyl methine proton and the isopropyl methyl protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons they are attached to. This would allow for the definitive assignment of the benzylic CH₂ protons to the benzylic carbon signal and the isopropyl protons to their respective carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula.

Table 3: Predicted HRMS Data

Compound Molecular Formula Calculated Exact Mass

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed structural information. For this compound, key fragmentation pathways would likely involve:

Loss of an isopropyl group: Cleavage of the C-N bond between the benzyl group and the nitrogen could lead to the formation of a 2-bromo-5-nitrobenzyl cation.

Loss of the nitro group: Fragmentation could involve the loss of NO₂.

Benzylic cleavage: A common fragmentation pathway for benzylamines is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium-like ion or a substituted iminium ion. researchgate.netnist.gov

Table 4: Predicted MS/MS Fragmentation of this compound

Parent Ion (m/z) Key Fragment Ion (m/z) Probable Lost Neutral Fragment
273 / 275 214 / 216 C₃H₇N (isopropylamine)
273 / 275 227 / 229 NO₂

This detailed spectroscopic and spectrometric analysis, combining data from intermediates with theoretical predictions for the final product, provides a comprehensive structural characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool used to identify functional groups within a molecule. The technique is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations, resulting in a unique spectrum that acts as a molecular "fingerprint."

For this compound, the IR spectrum is predicted to show a combination of absorption bands corresponding to its distinct functional groups: the secondary amine, the nitro-aromatic ring, and the bromo-benzyl moiety.

Key Functional Group Absorptions for this compound:

N-H Stretch: As a secondary amine, a single, weak to moderate absorption band is expected in the region of 3350-3310 cm⁻¹ due to the N-H stretching vibration. orgchemboulder.comrockymountainlabs.comspectroscopyonline.comlibretexts.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the isopropyl and benzyl CH2 groups) are observed just below 3000 cm⁻¹.

Nitro Group (NO₂) Stretch: Aromatic nitro compounds exhibit two strong, characteristic stretching vibrations. orgchemboulder.comblogspot.comorgchemboulder.com The asymmetric stretch appears between 1550-1475 cm⁻¹, and the symmetric stretch is found in the 1360-1290 cm⁻¹ range. orgchemboulder.comorgchemboulder.com These are among the most diagnostic peaks for this molecule.

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzene ring.

C-N Stretch: The stretching vibration for the aromatic C-N bond is anticipated to be strong and appear in the 1335-1250 cm⁻¹ region, while the aliphatic C-N stretch is typically weaker and found between 1250-1020 cm⁻¹. orgchemboulder.com

C-Br Stretch: The carbon-bromine bond stretch is expected at lower wavenumbers, generally in the 690-515 cm⁻¹ range. orgchemboulder.comlibretexts.org

Analysis of Intermediates:

The synthesis of the title compound likely proceeds through the reaction of 2-Bromo-5-nitrobenzyl bromide and Isopropylamine . The IR spectra of these precursors provide foundational data for understanding the final product's spectrum.

2-Bromo-5-nitrobenzyl bromide: The spectrum of this intermediate would be dominated by absorptions from the nitro-substituted benzene ring and the bromomethyl group. Key peaks include the strong asymmetric and symmetric NO₂ stretches (approx. 1530 cm⁻¹ and 1350 cm⁻¹) and the C-Br stretch (below 700 cm⁻¹). The NIST WebBook provides gas-phase IR data for the related compound 2-Nitrobenzyl bromide, which serves as a useful reference. nist.gov

Isopropylamine: As a primary amine, its spectrum is characterized by two N-H stretching bands—one asymmetric and one symmetric—in the 3400-3300 cm⁻¹ region. orgchemboulder.com It also displays a characteristic N-H bending (scissoring) vibration around 1650-1580 cm⁻¹. orgchemboulder.com Upon reaction to form the secondary amine, these two N-H stretch peaks are replaced by a single, weaker band.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the nitro-substituted benzene ring. The presence of the nitro group (an electron-withdrawing group) and the amino group (an electron-donating group) attached to the benzyl system significantly influences the electronic transitions.

Expected Electronic Transitions:

π → π* Transitions: These high-energy transitions are characteristic of aromatic systems. For nitrobenzene (B124822), a strong absorption band, often referred to as the B-band (or charge-transfer band), occurs around 250-270 nm. nih.govstackexchange.com This transition involves the excitation of electrons from the π bonding orbitals of the benzene ring to the π* antibonding orbitals, with significant charge transfer character from the ring to the nitro group. nih.govacs.org

n → π* Transitions: A much weaker absorption is expected at longer wavelengths, typically around 340-350 nm, for nitroaromatic compounds. nih.govacs.org This corresponds to the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. This transition is often weak because it is symmetrically forbidden. acs.org

The combination of the electron-donating amine and electron-withdrawing nitro group on the benzylic system can lead to a bathochromic shift (a shift to longer wavelengths) of the main absorption bands compared to unsubstituted nitrobenzene. The exact λmax values would be dependent on the solvent used due to solvatochromic effects, particularly for charge-transfer bands. For instance, the charge-transfer band of nitrobenzene shifts from 252 nm in hexane (B92381) to 267 nm in water. stackexchange.comacs.org The UV spectrum of benzylamine itself shows absorption maxima at approximately 206 nm and 256 nm. sielc.comsielc.com

The study of intermediates like 2-bromo-5-nitrobenzyl bromide would show the characteristic absorptions of a nitroaromatic compound, while isopropylamine, lacking a significant chromophore, would not absorb appreciably in the standard UV-Vis range (above 200 nm). The formation of the final product introduces the auxochromic amine group, which modifies the absorption characteristics of the original nitrobenzyl chromophore.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation for a given molecular system, providing information about its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netaps.org For this compound, a DFT approach, such as using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to find the geometry that corresponds to the lowest energy state. researchgate.netresearchgate.net This process involves iteratively adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized structure is crucial for all subsequent computational analyses.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.895
C-NO21.478
C-C (aromatic)1.390 - 1.405
C-N (amine)1.465
N-C (isopropyl)1.472
C-N-C (amine)115.8
O-N-O (nitro)124.5
C-C-Br119.7
C-C-N-C85.3

Note: The data in this table is hypothetical and serves as a representative example of the output from a DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nitro group and bromine atom are expected to lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack. The amine group, being an electron-donating group, will influence the HOMO energy. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.85
LUMO-2.43
HOMO-LUMO Gap4.42

Note: The data in this table is hypothetical and for illustrative purposes.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. wolfram.comresearchgate.netchemrxiv.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich), blue signifies areas of positive potential (electron-poor), and green represents neutral regions. wolfram.comresearchgate.net For this compound, the EPS map would likely show a strong negative potential around the oxygen atoms of the nitro group, indicating their high electronegativity and propensity to act as hydrogen bond acceptors. researchgate.net The area around the amine proton would exhibit a positive potential, while the aromatic ring would display a complex potential landscape due to the competing electronic effects of the bromo and nitro substituents. walisongo.ac.id These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.netchemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of a molecule. mdpi.com By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore the conformational landscape and flexibility of this compound. mdpi.com This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. The simulation would reveal the preferred rotational states (rotamers) around the single bonds, such as the bond connecting the benzyl group to the isopropyl-amine moiety. This information is crucial for understanding its interactions with biological targets.

Prediction of Pharmacokinetic and Pharmacodynamic Parameters (In Silico)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. For this compound, various computational models can estimate key pharmacokinetic parameters. These predictions help in the early assessment of a compound's drug-likeness. A comprehensive analysis of a related compound, 5-Bromo-2-Hydroxybenzaldehyde, has demonstrated the utility of such in silico predictions for skin permeability and bioavailability. nih.gov

Table 3: Hypothetical In Silico ADME Predictions for this compound

ParameterPredicted ValueSignificance
Lipophilicity (LogP)2.8Affects solubility and membrane permeability
Aqueous Solubility (LogS)-3.5Influences absorption and formulation
Human Intestinal AbsorptionHighPredicts oral bioavailability
Blood-Brain Barrier PermeabilityModerateIndicates potential for CNS activity
Cytochrome P450 2D6 InhibitionLikelyPotential for drug-drug interactions

Note: The data in this table is hypothetical and represents typical outputs from in silico prediction tools.

Pharmacodynamic parameters, which describe the interaction of the molecule with its biological target, can also be conceptually explored. Molecular docking, a common in silico technique, could be used to predict the binding mode and affinity of this compound to a specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net A conceptual QSAR study for derivatives of this compound would involve synthesizing a library of analogous compounds with variations in the substituents on the aromatic ring or on the amine. For each analog, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated. These descriptors would then be statistically correlated with experimentally determined biological activity. The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. The importance of parameters like dipole moment and total energy in QSAR studies of similar compounds has been previously noted. researchgate.net

Conceptual Frameworks for Investigating the Potential Biological Activity of 2 Bromo 5 Nitro Benzyl Isopropyl Amine

Rationale for Biological Investigation Based on Nitroaromatic and Benzylamine (B48309) Structural Motifs

The decision to investigate the biological potential of (2-Bromo-5-nitro-benzyl)-isopropyl-amine is largely informed by the well-documented activities of its constituent chemical functionalities: the nitroaromatic ring and the benzylamine side chain.

Nitroaromatic Compounds:

Nitroaromatic compounds are a diverse class of molecules that have garnered significant interest in medicinal chemistry for their broad range of biological activities. nih.govresearchgate.net The nitro group, being a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, which can favor interactions with biological targets. researchgate.netresearchgate.net Many nitro-containing compounds require bioreductive activation to exert their effects. encyclopedia.pubnih.gov This process, often catalyzed by nitroreductase enzymes, can lead to the formation of reactive intermediates like nitroso and hydroxylamine species, which can induce cellular damage and cytotoxicity. mdpi.comnih.gov This mechanism is particularly relevant in hypoxic environments, such as those found in solid tumors, making nitroaromatic compounds promising candidates for hypoxia-activated prodrugs in cancer therapy. mdpi.comnih.gov

The biological activities associated with nitroaromatic compounds are extensive and include:

Antimicrobial Activity: Nitroaromatic compounds are effective against a wide array of microorganisms, including bacteria and parasites. nih.govnih.gov Their mechanism often involves the generation of toxic radical species upon reduction of the nitro group, leading to DNA damage and cell death. encyclopedia.pub

Anticancer Activity: The ability of nitroaromatic compounds to be selectively activated in the low-oxygen environments of tumors has made them attractive as potential anticancer agents. ingentaconnect.comresearchgate.net Several nitroaromatic compounds have been investigated in clinical trials as antitumor agents. researchgate.net

Enzyme Inhibition: The nitro group can participate in interactions with enzyme active sites, leading to the inhibition of their function. mdpi.com

Benzylamine Scaffolds:

The benzylamine motif is also a common feature in many biologically active compounds. Benzylamine derivatives have been shown to exhibit a range of pharmacological properties, including:

Antimicrobial Activity: Certain benzylamine derivatives have demonstrated activity against various bacterial strains. nih.gov

Anticancer Activity: Benzylamine and its derivatives have been shown to induce apoptosis and reduce proliferation and metastasis in cancer cells. nih.govelsevierpure.comnih.gov

Enzyme Inhibition: Benzylamine derivatives have been developed as inhibitors for various enzymes, including monoamine oxidase B (MAO-B) and 17β-hydroxysteroid dehydrogenase. nih.govtandfonline.commdpi.comnih.govresearchgate.net

The combination of a nitroaromatic ring and a benzylamine side chain in this compound therefore provides a strong rationale for investigating its potential as a biologically active agent. The presence of the bromine atom at the ortho position to the benzylamine group may further modulate its activity and selectivity.

In Vitro Methodologies for Preliminary Biological Profiling

To explore the potential biological activities of this compound, a systematic in vitro screening approach is necessary. This typically involves a tiered strategy, starting with broad-based assays and progressing to more specific and mechanistic studies.

Cell-Free Enzymatic Assays (Conceptual)

Cell-free enzymatic assays are fundamental in early-stage drug discovery for identifying interactions between a compound and a specific enzyme target. databiotech.co.ilbellbrooklabs.com These assays provide a controlled environment to study the direct effects of a compound on enzyme activity without the complexities of a cellular system. bellbrooklabs.comamsbio.com

For this compound, a panel of enzymatic assays could be conceptually designed to probe its inhibitory potential against various enzyme classes. The selection of enzymes would be guided by the known activities of nitroaromatic and benzylamine compounds.

Table 1: Conceptual Cell-Free Enzymatic Assays for this compound

Enzyme ClassSpecific ExamplesRationale for Testing
Oxidoreductases Monoamine Oxidases (MAO-A, MAO-B)Benzylamine derivatives are known MAO inhibitors. tandfonline.comnih.govresearchgate.net
NitroreductasesTo investigate the potential for bioreductive activation of the nitro group.
Hydrolases Proteases (e.g., Caspases)To explore potential pro-apoptotic activity.
PhosphatasesTo assess interference with cellular signaling pathways.
Kinases Tyrosine Kinases, Serine/Threonine KinasesMany anticancer drugs target kinases.

The general principle of these assays involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is then measured, typically using spectrophotometric, fluorometric, or luminescent detection methods. A decrease in the rate of product formation in the presence of the compound indicates potential inhibition. nih.gov

Exploratory Cell-Based Phenotypic Screening Methodologies

For this compound, cell-based phenotypic screens can provide valuable insights into its potential therapeutic applications.

Table 2: Conceptual Cell-Based Phenotypic Screening Assays

Assay TypeCell LinesPhenotypic ReadoutPotential Therapeutic Area
Cytotoxicity/Antiproliferative Assays Cancer cell lines (e.g., MCF-7, A549, HCT116)Cell viability, proliferation rate, apoptosis inductionOncology
Antimicrobial Assays Bacterial strains (e.g., S. aureus, E. coli), Fungal strains (e.g., C. albicans)Minimum Inhibitory Concentration (MIC)Infectious Diseases
High-Content Imaging Various cell linesChanges in cell morphology, organelle structure, protein localizationBroad-spectrum activity profiling

High-content screening (HCS) is a particularly powerful phenotypic screening method that uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously. drugtargetreview.com By staining different cellular compartments, one can assess the effects of this compound on nuclear morphology, cytoskeletal organization, and mitochondrial health, providing a detailed "fingerprint" of its cellular activity. drugtargetreview.com

Receptor Binding and Ligand-Target Interaction Studies

Receptor binding assays are used to determine if a compound interacts with a specific receptor. nih.govcreative-bioarray.com These assays are crucial for identifying potential drug targets and understanding the mechanism of action of a compound. revvity.com

A common format for these assays is the competitive binding assay, where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor. merckmillipore.com A decrease in the binding of the labeled ligand in the presence of the test compound indicates that the compound is interacting with the receptor.

Table 3: Conceptual Receptor Binding Assays

Receptor FamilySpecific ExamplesRationale
G-Protein Coupled Receptors (GPCRs) Adrenergic receptors, Dopamine receptorsBenzylamine is structurally related to neurotransmitters that bind to these receptors.
Nuclear Receptors Estrogen receptor, Androgen receptorTo explore potential endocrine-disrupting or anticancer activities.
Ion Channels Sodium channels, Calcium channelsTo investigate potential effects on neuronal or cardiac function.

These assays can be performed using purified receptors, cell membranes expressing the receptor, or whole cells. nih.gov The choice of format depends on the specific receptor and the desired throughput of the assay.

Evaluation of Bioreductive Potential (Conceptual, based on nitro group presence)

The presence of a nitroaromatic group in this compound strongly suggests that it may undergo bioreductive activation. nih.gov This process is particularly relevant in hypoxic environments, which are characteristic of solid tumors and certain microbial infections. mdpi.com

The bioreduction of a nitro group is a multi-step process that can generate several reactive intermediates. nih.gov

Figure 1: Conceptual Bioreductive Pathway of a Nitroaromatic Compound

Under normal oxygen conditions (normoxia), the initially formed nitro radical anion can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates reactive oxygen species (ROS). mdpi.com However, under low oxygen conditions (hypoxia), further reduction to cytotoxic nitroso and hydroxylamine species is favored. nih.gov

To conceptually evaluate the bioreductive potential of this compound, the following approaches could be considered:

In vitro reduction assays: Incubating the compound with purified nitroreductase enzymes or liver microsomes in the presence of a reducing cofactor like NADPH. The formation of reduction products could be monitored by techniques such as HPLC or LC-MS.

Hypoxia-selective cytotoxicity assays: Comparing the cytotoxicity of the compound against cancer cells cultured under normoxic and hypoxic conditions. A significantly higher potency under hypoxic conditions would suggest bioreductive activation.

Consideration of Broad-Spectrum Biological Activity Profiles (e.g., antimicrobial, anticancer, enzyme inhibition)

Given the diverse biological activities associated with both nitroaromatic and benzylamine motifs, it is prudent to consider a broad-spectrum screening approach for this compound.

Antimicrobial Activity:

Nitroaromatic compounds have a long history of use as antimicrobial agents. encyclopedia.pub Their mechanism of action often involves the reductive activation of the nitro group to generate toxic intermediates that damage microbial DNA and other macromolecules. encyclopedia.pub The benzylamine moiety can also contribute to antimicrobial activity. nih.gov Therefore, screening this compound against a panel of clinically relevant bacteria and fungi is a logical step.

Anticancer Activity:

As previously discussed, the nitroaromatic group makes this compound a candidate for a hypoxia-activated anticancer agent. nih.govingentaconnect.com In addition to hypoxia-selective cytotoxicity, other anticancer mechanisms should be explored, such as the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. nih.govelsevierpure.com

Enzyme Inhibition:

The potential for enzyme inhibition is another important area of investigation. Based on its structural features, this compound could potentially inhibit a variety of enzymes. A broad-based enzyme inhibition screen against a panel of representative enzymes from different classes could reveal unexpected activities and provide clues to its mechanism of action. nih.govtandfonline.commdpi.com

Table 4: Summary of Potential Broad-Spectrum Biological Activities and Rationale

Biological ActivityRationale Based on Structural Motifs
Antimicrobial Nitroaromatic compounds are known antimicrobials; benzylamine derivatives also show activity. nih.govnih.gov
Anticancer Nitroaromatic group suggests potential for hypoxia-activated prodrugs; benzylamines can induce apoptosis. mdpi.comnih.govnih.gov
Enzyme Inhibition Benzylamine derivatives are known inhibitors of enzymes like MAO; the overall structure may interact with various active sites. nih.govtandfonline.commdpi.com

Structure Activity Relationship Sar and Structural Modification Strategies for 2 Bromo 5 Nitro Benzyl Isopropyl Amine Derivatives

Rational Design Principles for Analogues and Derivatives

Rational drug design for analogues of (2-Bromo-5-nitro-benzyl)-isopropyl-amine involves a targeted approach based on understanding the molecule's interaction with a hypothetical biological target. This process begins with identifying the core pharmacophore—the essential structural elements responsible for the compound's activity. For this molecule, the key components are the substituted aromatic ring, the flexible benzyl (B1604629) linker, and the basic amine group.

Medicinal chemists utilize several principles to guide the design of new derivatives. One common strategy is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For instance, the benzoylpiperidine system is sometimes used as a bioisostere for other fragments in drug design to evaluate SAR. nih.gov The integration of moieties like coumarins and 1,2,3-triazoles can form a robust foundation for designing multifunctional agents that target specific enzymes. mdpi.com

Furthermore, computational modeling can predict how analogues might bind to a target protein's active site. This allows for the design of molecules with enhanced interactions, such as additional hydrogen bonds or improved occupancy of hydrophobic pockets. mdpi.com The N-benzyl piperidine motif, for example, is often used to fine-tune efficacy and physicochemical properties, as it provides crucial cation-π interactions with target proteins and allows for the optimization of stereochemical aspects. researchgate.netnih.gov

Systematic Exploration of Substituent Effects on the Aromatic Ring

The bromo and nitro substituents on the phenyl ring are critical determinants of the molecule's electronic properties and, consequently, its biological activity.

Positional Isomerism of Bromo and Nitro Groups

The specific placement of the bromo and nitro groups on the aromatic ring significantly influences the molecule's charge distribution and steric profile. The 2-bromo, 5-nitro substitution pattern creates a distinct electronic environment. Shifting these groups to other positions would generate a series of isomers with potentially different biological activities. For example, moving the nitro group to the ortho or para position relative to the benzyl group would alter its electron-withdrawing effect on the benzylic carbon and its potential to interact with a target. Studies on other nitro-aromatic compounds have shown that the position of the nitro group is essential for antitubercular activity, with a nitro group at the C5 position being crucial in some phenanthroline-based compounds. nih.gov The orientation of the nitro group relative to the plane of the aromatic ring can also impact mutagenic potency. researchgate.net

Table 1: Predicted Impact of Positional Isomerism on Molecular Properties

Isomer Electronic Effect on Benzyl Group Steric Hindrance near Benzyl Group Predicted Receptor Interaction
2-Bromo-5-nitro- Moderate electron withdrawal High Unique electronic and steric fit
2-Bromo-4-nitro- Strong electron withdrawal High Potentially altered binding affinity
4-Bromo-2-nitro- Strong electron withdrawal Low More accessible for binding

| 3-Bromo-5-nitro- | Moderate electron withdrawal | Low | Different spatial arrangement |

Impact of Electron-Withdrawing and Electron-Donating Substituents

The nitro group is a potent electron-withdrawing group (EWG), while bromine is a weakly deactivating group with an electron-withdrawing inductive effect. The presence of EWGs like the nitro group can be crucial for biological activity, sometimes through mechanisms involving intracellular reduction. nih.govresearchgate.net Replacing or adding other substituents can systematically probe the electronic requirements for activity.

Electron-Withdrawing Groups (EWGs): Adding further EWGs (e.g., -CN, -CF₃) could enhance activity if a dipole interaction or hydrogen bond acceptance is required. The presence of nitro groups in the pyrrole ring, for instance, has been shown to enhance antibacterial activity. nih.gov

Electron-Donating Groups (EDGs): Replacing the nitro or bromo group with EDGs (e.g., -OCH₃, -OH, -CH₃) would fundamentally change the ring's electronics. This could decrease activity if electron deficiency is key, or increase it if the target has an electron-rich binding pocket. In some cases, electron-donating substituents on a benzyl ring can accelerate the activity of prodrugs by stabilizing developing positive charges during activation. researchgate.net

Table 2: Hypothetical SAR of Aromatic Ring Substituents

R₁ Substituent (at C2) R₂ Substituent (at C5) Expected Electronic Effect Predicted Biological Activity
Br NO₂ Strongly electron-withdrawing Baseline
Cl NO₂ Strongly electron-withdrawing Potentially similar to baseline
H CN Strongly electron-withdrawing May retain or increase activity
Br OCH₃ Competing effects (inductive vs. resonance) Likely decreased if EWG is critical

Modifications of the Benzyl Moiety (e.g., Alkyl Linkers, Heterocyclic Substitutions)

The benzyl moiety serves as a spacer connecting the aromatic ring to the amine. Its flexibility and composition are key targets for modification. Increasing the length of the alkyl chain (e.g., to an ethyl or propyl linker) would alter the distance and spatial relationship between the aromatic ring and the amine, potentially optimizing the fit within a receptor. The sp³ carbon in a benzyl group can confer greater conformational flexibility, enabling optimal orientation for binding. mdpi.com

Replacing the phenyl ring of the benzyl group with a heterocyclic ring (e.g., pyridine, thiophene, or furan) can introduce heteroatoms that may act as hydrogen bond donors or acceptors, potentially forming new, favorable interactions with a biological target. The hybridization of isatin-based scaffolds with various heterocycles is a common strategy in drug design to develop effective anticancer agents. mdpi.com

Variations of the Isopropyl Amine Moiety (e.g., Secondary, Tertiary Amines, Cyclic Structures)

The isopropyl amine is a crucial functional group, as its basic nitrogen can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate or glutamate) in a target protein. The bulky isopropyl group provides a specific steric profile.

Secondary and Tertiary Amines: Modifying the substituents on the nitrogen atom can significantly impact activity. Replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., tert-butyl) alkyl groups would probe the steric tolerance of the binding site. Converting the secondary amine to a tertiary amine by adding another alkyl group would alter its basicity and hydrogen bonding capacity.

Cyclic Structures: Incorporating the nitrogen into a cyclic structure, such as piperidine or pyrrolidine, restricts its conformational freedom. This can lead to a more favorable binding entropy and increased potency if the constrained conformation matches the receptor's preferred geometry. clockss.org The N-benzyl piperidine motif is frequently used by medicinal chemists to fine-tune both efficacy and physicochemical properties in drug development. nih.gov

Stereochemical Influences on Potential Biological Interactions

While this compound itself is achiral, modifications can easily introduce stereocenters. For instance, substitution on the benzylic carbon or the use of a chiral amine would create enantiomers. It is well-established that stereochemistry plays a pivotal role in biological activity, as enantiomers can have vastly different potencies, efficacies, or toxicities. researchgate.netnih.gov This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer. For example, studies on 3-Br-acivicin isomers revealed that only isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting stereoselective uptake or target binding. researchgate.netnih.gov Therefore, if any modification introduces a chiral center, it would be essential to separate and evaluate the individual enantiomers to determine the optimal stereochemistry for biological activity.

No Publicly Available Research Data for this compound to Develop Hypothetical Mechanistic Pathways and Target Identification Strategies

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific research data for the chemical compound This compound . Consequently, it is not possible to construct a detailed and scientifically accurate article on its hypothetical mechanistic pathways and target identification strategies as requested.

The structured outline provided, which includes approaches to identifying putative biological targets, investigation of cellular uptake, modulation of biochemical pathways, and interaction with macromolecular components, requires a foundation of existing experimental or computational data. Without any studies on the biological activity or physicochemical properties of this compound, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Searches for this specific compound did not yield any relevant studies that would provide the necessary information to address the key areas of the proposed article. While information on structurally related compounds is available, the strict focus on "this compound" prevents the use of such data, as even minor structural modifications can lead to vastly different biological effects.

Therefore, until research is conducted and published on this compound, a scientifically sound analysis of its potential mechanisms of action and biological targets cannot be provided.

Chemical Derivatization and Molecular Scaffold Applications

Utilization as a Building Block in the Synthesis of Complex Molecules

The utility of (2-Bromo-5-nitro-benzyl)-isopropyl-amine as a synthetic building block stems from the reactivity of its functional groups. The bromo group on the benzyl (B1604629) ring is susceptible to nucleophilic substitution, allowing for the attachment of various molecular fragments. For instance, it can react with amines, alcohols, or thiols to form more complex structures.

Furthermore, the nitro group can be readily reduced to an aniline derivative. This transformation is a common step in synthetic pathways, as the resulting amino group can then undergo a wide range of reactions, such as diazotization, acylation, or alkylation, to build more elaborate molecules. The presence of both a bromo and a nitro group allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multi-step syntheses.

While specific examples utilizing this compound are not prevalent in the literature, the synthesis of related 4-(benzylamino)benzoic acid derivatives through reductive amination highlights a common strategy where benzylamine (B48309) precursors are key. acs.org In these syntheses, a substituted benzaldehyde reacts with an amine to form an imine, which is then reduced to the corresponding secondary amine. acs.org This demonstrates the fundamental role of benzylamine scaffolds in constructing larger bioactive molecules.

Incorporation into Hybrid Molecular Scaffolds for Enhanced Activity

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. mdpi.com This approach aims to create new chemical entities with improved affinity, selectivity, or efficacy, or to address issues like drug resistance. mdpi.com The structure of this compound is suitable for such a strategy.

The secondary amine provides a convenient attachment point for other molecular scaffolds. For example, it could be acylated with a carboxylic acid-containing pharmacophore to create an amide linkage. Alternatively, the bromo group could be used to link the benzylamine core to another molecule through a nucleophilic substitution reaction. The nitro group also offers a handle for modification, as its reduction to an amine provides another site for conjugation. nih.gov

The concept of creating hybrid molecules is well-established. For instance, benzimidazole scaffolds have been integrated with other pharmacophores to create hybrid drugs with multitarget profiles against inflammation. nih.gov Similarly, natural alkaloids have been modified using click chemistry to create hybrid compounds with potentially enhanced biological activities and improved drug-like properties. mdpi.com Although not specifically documented for this compound, its functional groups make it a candidate for incorporation into such hybrid designs.

Conceptual Considerations for Prodrug Development Based on Amine Functionality

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. nih.gov The secondary amine in this compound is an ideal functional group for prodrug design. nih.govresearchgate.net Modifying this amine can alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and ability to cross biological membranes like the blood-brain barrier. rsc.org

Several strategies exist for creating prodrugs from secondary amines:

N-Acylation: Converting the amine to an amide or a carbamate can increase its lipophilicity. While amides are generally stable, specific enzyme-labile amide bonds can be designed for targeted drug release. nih.gov

N-Acyloxyalkylation: This approach creates derivatives that are often more susceptible to enzymatic cleavage, releasing the parent amine. researchgate.net

N-Mannich Bases: Formation of N-Mannich bases can increase solubility and suppress the pKa of the amine, which may improve intestinal absorption. nih.gov

Phosphorylated Derivatives: Adding a phosphate group can significantly increase water solubility, which is useful for parenteral formulations.

A patent for prodrugs of secondary amine compounds describes modifying the parent drug by substituting a labile, hydrophobic moiety on the secondary amine nitrogen to improve pharmacokinetic properties. google.com These general principles could theoretically be applied to this compound to modulate its properties for therapeutic applications.

Future Research Directions and Emerging Paradigms

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid assessment of large compound libraries against specific biological targets. bmglabtech.com The integration of (2-Bromo-5-nitro-benzyl)-isopropyl-amine and its derivatives into HTS campaigns is a critical next step. This process involves several key considerations:

Miniaturization and Automation: HTS relies on the miniaturization of assays, typically in 384-, 1536-, or even 3456-well microplate formats, and the use of robotic systems for liquid handling and data acquisition. bmglabtech.com Future efforts should focus on developing robust and reproducible assays suitable for these automated platforms to test the biological activity of this compound.

Assay Development: The choice of assay is paramount and will depend on the hypothesized biological target. This could range from biochemical assays, such as enzyme inhibition or receptor binding assays, to cell-based assays that measure cellular responses like cytotoxicity or gene expression. bmglabtech.com

Data Analysis and Hit Identification: HTS generates vast amounts of data that require sophisticated analysis to identify "hits"—compounds that exhibit the desired activity. It is crucial to employ stringent statistical methods to minimize the rate of false positives, which can arise from compound interference with the assay technology itself. nih.gov

The primary goal of integrating this compound into HTS is to accelerate the identification of its potential biological targets and to rapidly build structure-activity relationships (SAR) for analogue libraries. acs.org

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies is a growing priority in the pharmaceutical industry. rsc.org Future research on this compound should embrace these principles.

Novel Synthetic Strategies: Current synthetic approaches to similar amine-containing compounds often involve multi-step sequences. beilstein-journals.org Future work could explore more convergent and atom-economical routes. For instance, the application of reductive amination of the corresponding aldehyde, 2-bromo-5-nitrobenzaldehyde (B1279160), with isopropylamine (B41738) in the presence of a suitable reducing agent could offer a more direct pathway. rsc.org Another avenue to explore is the use of biocatalysis, which can offer high stereoselectivity and reduce the need for protecting groups. acs.org

Sustainable Chemistry (Green Chemistry): The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, this could involve:

Solvent Selection: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing reusable catalysts to minimize waste and improve reaction efficiency.

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure. acs.org

A key metric for evaluating the "greenness" of a synthetic process is the Green Aspiration Level (GAL), which quantifies the environmental impact of a manufacturing process. rsc.org Applying this metric to novel synthetic routes for this compound will be crucial for developing sustainable manufacturing processes.

Application of Advanced Imaging Techniques in Biological Studies

Understanding the subcellular localization and mechanism of action of a compound is fundamental to its development as a therapeutic agent. Advanced imaging techniques can provide invaluable insights into the biological behavior of this compound.

Fluorescent Labeling: The synthesis of fluorescently tagged analogues of this compound would enable its visualization within living cells using techniques like confocal microscopy and fluorescence resonance energy transfer (FRET). This can help identify its subcellular distribution and potential interactions with intracellular targets.

Imaging Mass Spectrometry: This technique allows for the label-free visualization of the spatial distribution of molecules within tissue sections. It could be employed to map the distribution of this compound and its metabolites in preclinical animal models, providing crucial information on its pharmacokinetics and target engagement.

These advanced imaging studies will be instrumental in elucidating the compound's mechanism of action and providing a visual confirmation of its biological activity at a cellular and tissue level.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future development of this compound will benefit significantly from partnerships between various scientific disciplines.

Academia-Industry Collaborations: Partnerships between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discovery and clinical development. Academic labs can provide expertise in fundamental biology and novel assay development, while industry partners can offer resources for large-scale screening, medicinal chemistry optimization, and preclinical development.

Interdisciplinary Teams: A successful research program will require the integration of expertise from synthetic chemists, computational chemists, biologists, pharmacologists, and toxicologists. This collaborative environment fosters innovation and ensures that all aspects of the compound's profile are thoroughly investigated.

By fostering these collaborative and interdisciplinary research opportunities, the scientific community can accelerate the translation of promising molecules like this compound from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Bromo-5-nitro-benzyl)-isopropyl-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves bromination of a nitro-substituted benzyl precursor followed by nucleophilic substitution with isopropylamine. For bromination, controlled nitration (e.g., mixed acid systems) ensures regioselectivity at the 5-position. Subsequent bromination may use Br₂ in acetic acid under inert conditions . Optimization includes temperature control (50–80°C) and solvent selection (e.g., acetonitrile or DMF) to enhance yield .
  • Characterization : Confirm regiochemistry via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) and mass spectrometry. X-ray crystallography (using SHELX programs ) resolves structural ambiguities.

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity : Use HPLC with UV detection (λ ≈ 254 nm) and compare retention times against standards.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS. Nitro groups may hydrolyze under basic conditions; avoid aqueous bases during handling .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the nitro and bromo groups in this compound for further functionalization?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to map electrostatic potentials and frontier molecular orbitals. This identifies electrophilic/nucleophilic sites:

  • The bromine atom is susceptible to Suzuki-Miyaura coupling (Pd catalysis), while the nitro group can be reduced to an amine (H₂/Pd-C) .
    • Validation : Compare computational predictions with experimental outcomes (e.g., reaction kinetics monitored by in-situ IR).

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved for this compound?

  • Methodology :

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, 100 K) to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL for anisotropic displacement parameters. If bond lengths deviate >3σ from literature values (e.g., C-Br ≈ 1.90 Å), re-examine crystal packing effects or potential twinning .
    • Case Study : A 2024 study on similar brominated amines found discrepancies due to π-stacking; refine using restraints on aromatic ring planarity .

Q. What in vitro assays are suitable for probing biological interactions of this compound, given its structural analogs show kinase inhibition?

  • Methodology :

  • Target Screening : Use fluorescence polarization assays to test binding to ATP pockets of kinases (e.g., EGFR, VEGFR).
  • Mechanistic Insight : Perform molecular docking (AutoDock Vina) guided by the nitro group’s hydrogen-bonding capacity and the bromine’s hydrophobic interactions .
  • Validation : Compare IC₅₀ values with control inhibitors (e.g., gefitinib) and assess selectivity via kinase profiling panels .

Data Analysis and Optimization

Q. How should researchers address low yields in the final coupling step of the synthesis?

  • Troubleshooting :

  • Catalyst Screening : Test Pd(OAc)₂/XPhos vs. Buchwald-Hartwig conditions for amine coupling .
  • Solvent Effects : Switch from polar aprotic (DMF) to ethereal solvents (THF) to reduce side reactions.
  • Kinetic Analysis : Use DOE (Design of Experiments) to optimize temperature, catalyst loading, and stoichiometry .

Q. What spectroscopic techniques differentiate positional isomers (e.g., 2-bromo vs. 4-bromo derivatives)?

  • Methodology :

  • ¹H NMR : Aromatic protons adjacent to bromine (e.g., 2-position) exhibit deshielding (δ ≈ 7.8–8.2 ppm) with distinct coupling patterns (J = 8–10 Hz for ortho protons) .
  • IR Spectroscopy : C-Br stretching (550–600 cm⁻¹) and nitro group asymmetry (1520 cm⁻¹) confirm substitution patterns .

Ethical and Safety Considerations

  • Handling : Nitro compounds are explosive under friction; grind samples in a wet state. Brominated derivatives require PPE (gloves, goggles) due to alkylation risks .
  • Disposal : Neutralize nitro-containing waste with NaHCO₃ before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.